5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13BrN2O2S2 and a molecular weight of 361.27782 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a thiophene-2-sulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 4-(dimethylamino)phenylamine under specific conditions. One common method includes the use of lithium hydride (LiH) as a base to facilitate the reaction . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds share a similar thiophene-2-sulfonamide core but differ in the alkyl substituents.
N-phenylthiophene-2-sulfonamides: These compounds lack the bromine atom and dimethylamino group, resulting in different chemical properties and reactivity.
Uniqueness
5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct electronic and steric properties. These features enhance its reactivity in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C12H13BrN2O2S2 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13BrN2O2S2/c1-15(2)10-5-3-9(4-6-10)14-19(16,17)12-8-7-11(13)18-12/h3-8,14H,1-2H3 |
InChI Key |
OGZIVVIXKKWNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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